4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers
Description
This compound is a bicyclic organic molecule featuring a 4-azabicyclo[5.1.0]octane core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid at the 8-position. The stereochemistry of the primary diastereomer is specified as (1R,7S,8R) . As a mixture of diastereomers, it presents challenges in separation but offers versatility in medicinal chemistry and drug design, particularly in peptide synthesis and as a scaffold for bioactive molecules. The Boc group enhances stability during synthetic steps, while the carboxylic acid enables further functionalization, such as amide bond formation or salt generation for improved solubility .
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-4-8-9(5-7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
INVHWYFCOQZVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C2C(=O)O)CC1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The synthesis of this compound involves complex bicyclic ring formation and protection strategies. The literature reveals several approaches and key steps used in the preparation of such azabicyclic carboxylic acids, often involving cyclopropanation, ring closure, and protecting group manipulations.
General Synthetic Strategy
- Starting materials : Typically, the synthesis begins with suitable azabicyclic precursors or monocyclic amines that can be cyclized.
- Bicyclo[5.1.0]octane ring formation : This core structure is commonly formed via intramolecular cyclopropanation or ring closure reactions, often using diazo compounds or halide intermediates.
- Introduction of the Boc protecting group : The nitrogen atom of the azabicyclic system is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the Boc-protected amine.
- Carboxylation : The carboxylic acid group at the 8-position is introduced either by oxidation of an aldehyde or alcohol precursor or by direct carboxylation strategies.
Specific Reported Methods
Cyclopropanation and Boc Protection
- A common method involves the formation of the bicyclo[5.1.0]octane ring via cyclopropanation of a suitable azabicyclic intermediate using diazo compounds or halogenated reagents.
- The nitrogen atom is then protected by reaction with Boc-Cl in the presence of a base such as triethylamine or sodium bicarbonate to afford the Boc-protected azabicyclic amine.
- Subsequent oxidation or hydrolysis steps introduce the carboxylic acid functionality at the 8-position.
Diastereomeric Mixture Formation
- The synthesis often results in a mixture of diastereomers due to the stereochemical complexity of the bicyclic system.
- Diastereomeric ratios depend on the reaction conditions, such as temperature, solvent, and reagents used during ring closure and functional group transformations.
- Separation and characterization of these diastereomers are typically achieved by chromatographic techniques and NMR spectroscopy.
Alternative Synthetic Routes
- Some patents describe related bicyclic azabicyclo compounds synthesized via aziridine intermediates followed by ring expansion and functional group transformations, which could be adapted to synthesize the target compound.
- For example, aziridine intermediates can be treated with nucleophilic reagents to open the ring and then cyclize to form bicyclic structures, followed by Boc protection and carboxylation.
Analytical Data and Characterization
| Parameter | Data |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid |
| CAS Number | 2384955-63-7 |
| InChI Key | INVHWYFCOQZVMR-UHFFFAOYSA-N |
| LogP (partition coefficient) | 1.27 |
| Number of Rings | 2 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
These parameters confirm the bicyclic nature, presence of Boc group, and carboxylic acid functionality.
Summary Table of Preparation Methods
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Azabicyclic precursor formation | Starting from monocyclic amines or related intermediates | Various cyclization or ring closure methods | Sets bicyclic core structure |
| 2. Cyclopropanation/ring closure | Formation of bicyclo[5.1.0]octane ring | Diazo compounds, halides, bases | Critical for ring formation |
| 3. Boc protection | Protection of nitrogen atom | Boc-Cl, base (e.g., triethylamine) | Protects amine for further steps |
| 4. Carboxylation/oxidation | Introduction of carboxylic acid at 8-position | Oxidants or carboxylation reagents | Final functional group addition |
| 5. Diastereomeric mixture analysis | Separation and characterization of stereoisomers | Chromatography, NMR | Important for purity and activity |
Chemical Reactions Analysis
Types of Reactions: 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide, DMAP) in THF or acetonitrile.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Major Products:
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis, especially in the preparation of complex molecules and peptides.
Medicine: In drug discovery and development, where it is used to synthesize potential therapeutic agents.
Industry: In the production of fine chemicals and pharmaceuticals, leveraging its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amines from unwanted reactions during synthetic processes and can be selectively removed under acidic conditions. This selective protection and deprotection mechanism allows for the stepwise construction of complex molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and structurally related bicyclic or spirocyclic analogs:
Key Comparative Insights
Bicyclo System Variations :
- The 5.1.0 bicyclo system in the target compound (CAS 1252572-44-3) introduces a fused three-membered ring, generating significant angle strain compared to the 2.2.2 (CAS 1250997-76-2) or 2.2.1 (CAS 1439908-04-9) systems. This strain may enhance reactivity in ring-opening reactions .
- Smaller bicyclo systems (e.g., 2.2.1) exhibit higher steric hindrance, limiting accessibility for nucleophilic attacks compared to the more open 5.1.0 structure .
- Functional Group Impact: Carboxylic acid (target compound) vs. methyl ester (CAS 2580104-02-3): The carboxylic acid increases hydrophilicity and enables ionic interactions, whereas the ester improves membrane permeability but requires hydrolysis for activation . Amino-substituted analogs (e.g., CAS 2138528-27-3) prioritize hydrogen-bonding interactions, making them suitable for targeting enzyme active sites, unlike the carboxylic acid’s role in metal chelation or salt formation .
Diastereomer Complexity :
- Spiro vs. Bicyclic Systems: Spiro compounds like 1-azaspiro[4.4]nonane (CAS 1780952-23-9) exhibit restricted rotation, leading to distinct conformational preferences compared to fused bicyclic systems. This rigidity can enhance binding selectivity in receptor-ligand interactions .
Biological Activity
4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, a compound with the CAS number 2384955-63-7, is a bicyclic structure that has garnered interest in pharmaceutical research due to its potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit different biological properties and interactions within biological systems.
The molecular formula of this compound is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol. Key predicted physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 378.8 ± 25.0 °C |
| Density | 1.226 ± 0.06 g/cm³ |
| pKa | 4.71 ± 0.20 |
These properties suggest that the compound may have stability under various conditions, which is crucial for its application in biological systems .
The biological activity of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid has not been extensively documented in the literature; however, its structural features suggest potential interactions with various biological targets. Compounds with similar bicyclic structures often interact with neurotransmitter receptors and enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against pathogens such as Staphylococcus aureus . The specific diastereomers of this compound may also demonstrate varied efficacy against different bacterial strains.
Case Studies and Research Findings
- Antimicrobial Studies : In studies involving related bicyclic compounds, significant antibacterial activity was observed, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains of bacteria . Future studies should focus on isolating and testing the individual diastereomers of this compound to evaluate their specific antimicrobial properties.
- Neuroprotective Potential : Similar azabicyclo compounds have been implicated in neuroprotective mechanisms, potentially through modulation of neurotransmitter systems or inhibition of neurotoxic pathways . The exploration of this compound's effects on neuronal cells could provide insights into its therapeutic potential for neurodegenerative diseases.
- Enzyme Inhibition : Compounds related to this structure have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, including caspases implicated in apoptosis . Investigating whether this compound exhibits similar enzyme inhibition could reveal additional therapeutic applications.
Future Research Directions
To fully elucidate the biological activity of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, several research avenues are recommended:
- Isolation and Characterization : Detailed studies should be conducted to isolate each diastereomer and characterize their individual biological activities.
- In Vivo Studies : Conducting animal model studies would help assess the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Studies : Investigating the molecular mechanisms by which this compound interacts with cellular targets will be crucial for understanding its therapeutic potential.
Q & A
Basic Research Questions
Q. How can the diastereomeric ratio of this compound be accurately determined?
- Methodological Answer: Use high-resolution nuclear magnetic resonance (NMR) spectroscopy, focusing on proton splitting patterns in the bicyclic or tert-butoxycarbonyl (Boc) regions. For quantitative analysis, integrate peaks corresponding to distinct diastereomers. Chiral HPLC with a polar stationary phase (e.g., cellulose-based columns) can resolve diastereomers, with retention time differences validated against synthetic standards .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer:
- Inhalation/Contact: Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area to avoid vapor accumulation .
Q. What synthetic routes are reported for bicyclic azabicyclo carboxylates with Boc protection?
- Methodological Answer:
- Key Steps: (1) Boc protection of the amine via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane. (2) Cyclization using transition-metal catalysts (e.g., Pd) or acid-mediated ring closure.
- Example: Aza-Payne rearrangement or ring-closing metathesis to form the bicyclic core, followed by carboxylation .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for diastereoselective synthesis?
- Methodological Answer:
- Approach: Density functional theory (DFT) calculations to model transition states and predict stereochemical outcomes. Compare energy barriers for diastereomer formation under varying conditions (e.g., solvent polarity, temperature).
- Validation: Correlate computational predictions with experimental yields from kinetic studies .
Q. What analytical challenges arise in characterizing degradation products of this compound?
- Methodological Answer:
- Degradation Pathways: Hydrolysis of the Boc group under acidic conditions or thermal decomposition.
- Tools: LC-MS/MS to identify fragments (e.g., m/z 57 for tert-butyl ions). Stability studies under accelerated conditions (40°C/75% RH) with periodic sampling .
Q. How do steric and electronic effects influence the reactivity of the bicyclo[5.1.0]octane core?
- Methodological Answer:
- Steric Effects: The bicyclic structure imposes torsional strain, affecting nucleophilic substitution rates.
- Electronic Effects: Electron-withdrawing carboxylate groups deactivate the adjacent amine, requiring stronger bases (e.g., DBU) for deprotection.
- Case Study: Compare reactivity with analogous bicyclo[2.2.1] or [3.2.1] systems using kinetic isotope effects (KIE) .
Data Contradictions and Resolution
Q. Conflicting reports exist on Boc deprotection efficiency. How to resolve this?
- Methodological Answer:
- Variables: Acid strength (TFA vs. HCl), solvent (DCM vs. dioxane), and temperature.
- Optimization Table:
| Acid | Solvent | Temp (°C) | Deprotection Yield (%) | Reference |
|---|---|---|---|---|
| TFA (50%) | DCM | 25 | 92 | |
| HCl (4M) | Dioxane | 50 | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
